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molecular formula C4H5NOS B2448584 2H-1,4-Thiazin-3(4H)-one CAS No. 37128-08-8

2H-1,4-Thiazin-3(4H)-one

Cat. No. B2448584
M. Wt: 115.15
InChI Key: UIRSLBDCOYTZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960575B2

Procedure details

A solution of lithium diisopropylamide (10.4 mmol) in tetrahydrofuran (5 ml) is cooled to −78° C. under a nitrogen atmosphere, and a solution of 3,4-dihydro-2H-1,4-thiazin-3-one (500 mg, Reference compound No. 39-1) in tetrahydrofuran (5 ml) is added dropwise thereto. Then, 2-bromopropane (640 mg) is added dropwise thereto, and the mixture is stirred for three hours. The temperature is raised to room temperature, and the mixture is stirred for two days. Water is added to the reaction mixture under ice cooling, and the whole is extracted with ethyl acetate. The extract is washed with water and saturated brine successively and dried over anhydrous magnesium sulfate. The extract is concentrated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to give the titled reference compound (100 mg).
Quantity
10.4 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
640 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N-]C(C)C)([CH3:3])[CH3:2].[Li+].[S:9]1[CH:14]=[CH:13][NH:12][C:11](=[O:15])[CH2:10]1.BrC(C)C.O>O1CCCC1>[CH:1]([CH:10]1[C:11](=[O:15])[NH:12][CH:13]=[CH:14][S:9]1)([CH3:3])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
10.4 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CC(NC=C1)=O
Step Three
Name
Quantity
640 mg
Type
reactant
Smiles
BrC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for two days
Duration
2 d
EXTRACTION
Type
EXTRACTION
Details
the whole is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water and saturated brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The extract is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue is purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)C1SC=CNC1=O
Measurements
Type Value Analysis
AMOUNT: MASS 100 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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